5-HT2A and 5-HT2C Receptor Binding: Iprindole vs. Classical TCAs
Iprindole demonstrates moderate nanomolar affinity for 5-HT2A and 5-HT2C receptors, a property largely absent in classical TCAs. In radioligand binding assays, iprindole binds to rat 5-HT2A and 5-HT2C receptors with Ki values of 217 nM and 206 nM, respectively . By contrast, classical TCAs such as imipramine and desipramine exhibit negligible affinity for these receptor subtypes (Ki values typically >1,000 nM in comparable assays) [1]. This receptor binding profile aligns iprindole more closely with atypical antidepressants like mianserin than with its TCA structural analogs.
| Evidence Dimension | 5-HT2A and 5-HT2C receptor binding affinity |
|---|---|
| Target Compound Data | 5-HT2A Ki = 217 nM; 5-HT2C Ki = 206 nM |
| Comparator Or Baseline | Classical TCAs (imipramine, desipramine): Ki values >1,000 nM |
| Quantified Difference | Approximately 5-fold to >10-fold higher affinity for iprindole |
| Conditions | Radioligand binding assays using rat brain membrane preparations |
Why This Matters
This differential receptor binding enables iprindole to serve as a selective tool for probing 5-HT2-mediated signaling pathways in antidepressant action without the confounding effects of potent monoamine reuptake inhibition.
- [1] PDSP Ki Database. Iprindole Binding Profile. National Institute of Mental Health Psychoactive Drug Screening Program. View Source
